molecular formula C17H15F3N6O B3017390 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1171629-94-9

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B3017390
CAS No.: 1171629-94-9
M. Wt: 376.343
InChI Key: QKEYVGHXYMHROD-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H15F3N6O and its molecular weight is 376.343. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-Inflammatory Properties

  • Research on pyrazolopyrimidines derivatives, which are structurally related to the chemical , shows promising results in anticancer and anti-inflammatory activities. The synthesis of a variety of such compounds has been explored, with some demonstrating cytotoxic effects against specific cancer cell lines and inhibitory actions on enzymes involved in inflammation (Rahmouni et al., 2016).

Antiviral Activities

  • Benzamide-based 5-aminopyrazoles and their derivatives, which share a similar core structure to the compound , have been synthesized and tested for antiviral activities. Notably, several of these compounds showed significant activity against the H5N1 avian influenza virus (Hebishy et al., 2020).

Antimicrobial Properties

  • A study focusing on thienopyrimidine derivatives, closely related to the chemical structure of interest, revealed pronounced antimicrobial activity. This suggests potential applications of similar compounds in combating microbial infections (Bhuiyan et al., 2006).

Potential in Material Science

  • Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally akin to the compound , have been found to possess properties that make them of interest in material science, particularly due to their photophysical characteristics (Moustafa et al., 2022).

Properties

IUPAC Name

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)13-5-2-1-4-12(13)16(27)22-8-7-21-14-10-15(24-11-23-14)26-9-3-6-25-26/h1-6,9-11H,7-8H2,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEYVGHXYMHROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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